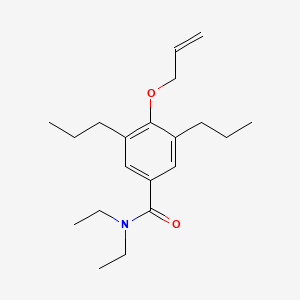

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl-

Beschreibung

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- (IUPAC name: 4-(allyloxy)-N,N-diethyl-3,5-dipropylbenzamide) is a substituted benzamide derivative characterized by distinct functional groups:

- N,N-Diethylamide: A tertiary amide group with ethyl substituents, enhancing lipophilicity and influencing solubility and metabolic stability.

- 3,5-Dipropyl substituents: Symmetric propyl chains at meta positions, contributing to steric bulk and hydrophobic interactions.

Eigenschaften

CAS-Nummer |

7192-55-4 |

|---|---|

Molekularformel |

C20H31NO2 |

Molekulargewicht |

317.5 g/mol |

IUPAC-Name |

N,N-diethyl-4-prop-2-enoxy-3,5-dipropylbenzamide |

InChI |

InChI=1S/C20H31NO2/c1-6-11-16-14-18(20(22)21(9-4)10-5)15-17(12-7-2)19(16)23-13-8-3/h8,14-15H,3,6-7,9-13H2,1-2,4-5H3 |

InChI-Schlüssel |

XBNVQHNYCVTWJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)N(CC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Reagents

- Benzamide derivatives : The core benzamide scaffold is typically prepared or sourced with specific substitution patterns.

- Allyl alcohol or allyl halides : To introduce the allyloxy group via nucleophilic substitution or etherification.

- Diethylamine or diethylamine derivatives : For N,N-diethyl substitution on the amide nitrogen.

- Propyl halides or propyl organometallic reagents : To introduce dipropyl groups at the 3 and 5 positions of the aromatic ring.

General Synthetic Route

Substitution on benzamide ring : The 3,5-dipropyl substitution is introduced by electrophilic aromatic substitution or via organometallic coupling reactions, such as Suzuki or Friedel-Crafts alkylation, depending on the availability of intermediates.

Introduction of the allyloxy group : The allyloxy moiety is typically installed by reacting the hydroxy group at the 4-position of the benzamide ring (or a suitable precursor) with allyl bromide or allyl chloride under basic conditions to form the ether linkage.

Amide nitrogen substitution : The N,N-diethyl substitution is achieved by amide formation using diethylamine or by alkylation of the amide nitrogen in the presence of diethylamine derivatives.

Formation of the benzamide : The final benzamide is formed by coupling the substituted benzoyl chloride with diethylamine or through direct amidation of the corresponding benzoic acid derivatives.

Example Synthetic Procedure (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation | Benzamide + propyl chloride + AlCl3 | 3,5-dipropylbenzamide intermediate |

| 2 | Etherification | Intermediate + allyl bromide + K2CO3 in acetone | 4-allyloxy-3,5-dipropylbenzamide |

| 3 | Amide nitrogen alkylation | Intermediate + diethylamine + coupling agents | N,N-diethyl substitution on amide nitrogen |

| 4 | Purification | Chromatography or recrystallization | Pure benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- |

Alternative Synthetic Strategies

- Suzuki Coupling : Using boronic acid derivatives and halogenated benzamide intermediates to introduce propyl groups.

- Dehydration of Benzhydryl Alcohols : As reported for related benzamide analogues, dehydration reactions can be used to form olefinic linkages in the molecule.

- Use of Catalysts : Catalysts such as l-proline for cyanidation or palladium catalysts for cross-coupling reactions can improve yields and selectivity.

Analysis of Preparation Methods

Yield and Purity Considerations

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact the yield and purity.

- Use of less toxic reagents (e.g., CuCN instead of NaCN or KCN) is preferred for cyanation steps to reduce environmental and safety hazards.

- Gradual temperature increase during cyanidation or substitution reactions can minimize by-product formation and enhance yield.

Challenges and Optimization

- Controlling regioselectivity for substitution at the 3 and 5 positions requires precise reaction conditions.

- Etherification to introduce the allyloxy group must avoid over-alkylation or side reactions.

- Amide nitrogen substitution needs to be controlled to prevent multiple alkylations or decomposition.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Notes | Impact on Synthesis |

|---|---|---|

| Temperature | 0–80 °C, gradual increase preferred | Controls reaction rate and selectivity |

| Solvent | DMF, acetone, toluene, or acetonitrile | Influences solubility and reaction kinetics |

| Catalyst | Pd-based catalysts for coupling; l-proline for cyanidation | Enhances yield and reduces by-products |

| Reagents Toxicity | CuCN preferred over NaCN/KCN | Safer handling and environmental profile |

| Purification Method | Chromatography, recrystallization | Ensures high purity |

| Yield | Typically 60–85% depending on step and optimization | Efficiency of synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the allyloxy or alkyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzamide derivatives are known for their diverse biological activities. Research indicates that Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- shows potential as an antitumor agent.

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

- Neuroprotective Effects : Preliminary investigations suggest that this benzamide derivative may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress .

Materials Science

The unique properties of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- make it suitable for applications in materials science.

- Polymer Synthesis : This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it can be used in formulating coatings and adhesives that require resistance to environmental degradation .

Agricultural Chemistry

In agricultural applications, benzamide derivatives have been explored for their potential as herbicides and fungicides.

- Herbicidal Properties : Research indicates that Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- exhibits herbicidal activity against certain weed species. Field trials have shown effective control of broadleaf weeds without significant phytotoxicity to crops .

- Fungicidal Activity : This compound has also been tested for its fungicidal properties against various plant pathogens. Laboratory studies suggest it can inhibit fungal growth by disrupting cell membrane integrity .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the effects of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving caspase activation leading to apoptosis.

Case Study 2: Polymer Applications

Research conducted by a team at the University of Materials Science demonstrated that incorporating this benzamide into polycarbonate matrices resulted in improved impact resistance and thermal stability compared to control samples without the additive.

Case Study 3: Agricultural Efficacy

Field trials conducted by an agricultural research institute showed that the application of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- at a rate of 1 kg/ha effectively controlled common broadleaf weeds while maintaining crop safety, highlighting its potential as an environmentally friendly herbicide.

Wirkmechanismus

The mechanism of action of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide derivatives with 2-acylamino substituents (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit 79% inhibition at 100 μM, attributed to long acyl chains enhancing hydrophobic binding . In contrast, the target compound lacks an acyl chain but features dipropyl groups, which may reduce enzyme affinity due to shorter alkyl chains.

- Anthranilic Acid Derivatives : Anthranilic acid (34% inhibition) shows lower activity than acylated benzamides, underscoring the necessity of lipophilic substituents for potency . The target compound’s allyloxy and dipropyl groups may similarly enhance binding compared to unsubstituted analogues.

Antimicrobial Activity

- Thioamide-Metal Complexes: Benzamides like 4-Chloro-N-(dibenzylcarbamothioyl)benzamide, when complexed with Pt(II) or Pd(II), demonstrate enhanced antibacterial and antifungal activity compared to reference drugs .

Physicochemical and Structural Comparisons

- Allyloxy vs.

- Diethylamide vs. Cycloalkyl Substituents : N,N-Diethylamide groups may confer higher solubility in organic solvents than cyclohexyl or cyclopentyl substituents (e.g., Benzamide, N-cyclopentyl-3,5-dimethoxy), impacting formulation flexibility .

Data Table: Key Benzamide Derivatives and Their Properties

Biologische Aktivität

Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of Benzamide Derivatives

Benzamide derivatives are synthesized through various methods including alkylation and acylation techniques. The compound can be synthesized using the following general reaction scheme:

- Starting Materials : A suitable benzoyl chloride is reacted with an amine to form the benzamide.

- Allyloxy Group Introduction : The allyloxy group can be introduced via nucleophilic substitution reactions.

- Diethyl Substitution : The diethyl groups are typically added through alkylation reactions with diethylamine.

This synthetic route is crucial as it allows for the modification of biological activity through structural variations.

Biological Activity Overview

The biological activity of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- has been investigated in various studies, revealing several potential therapeutic applications:

- Antimicrobial Activity : Preliminary bioassays indicate that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl- have shown effectiveness against various bacteria and fungi at concentrations as low as 10 mg/L .

- Larvicidal Activity : Research has demonstrated that certain benzamide derivatives possess larvicidal properties against mosquito larvae. Some compounds achieved up to 100% larvicidal activity at 10 mg/L .

- Cancer Treatment Potential : Benzamide derivatives have been explored for their ability to inhibit MEK (Mitogen-Activated Protein Kinase Kinase), which is involved in cancer cell proliferation. This class of compounds is being studied for their potential use in treating various cancers including colorectal and breast cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzamide derivatives:

- Study on Larvicidal Activity :

- Antimicrobial Study :

- Cancer Research :

Summary Table of Biological Activities

| Activity Type | Compound Concentration | Observed Effect |

|---|---|---|

| Antimicrobial | 10 mg/L | Significant inhibition |

| Larvicidal | 10 mg/L | Up to 100% effectiveness |

| Cancer Treatment | Variable | Inhibition of MEK pathways |

Q & A

Basic: What are the standard synthetic routes for preparing Benzamide, 4-allyloxy-N,N-diethyl-3,5-dipropyl-?

The synthesis typically involves multi-step organic reactions. Initial steps may include constructing the benzamide core via condensation of 4-allyloxybenzoic acid derivatives with diethylamine under coupling agents like DCC/DMAP. Subsequent alkylation or nucleophilic substitution introduces the 3,5-dipropyl groups. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like over-alkylation or hydrolysis .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization combines chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, 2D-COSY) resolves substituent positions. Crystallographic analysis (e.g., SHELX-refined X-ray diffraction) verifies stereochemistry and bond angles, critical for confirming the allyloxy and propyl group orientations .

Advanced: How can conflicting NMR data from different synthetic batches be resolved?

Discrepancies in NMR signals (e.g., split peaks, unexpected couplings) may arise from conformational isomerism or residual solvents. Methodological solutions include:

- Variable-temperature NMR to assess dynamic equilibria (e.g., rotamers).

- Deuterated solvent exchange to identify labile protons.

- Cross-validation with DFT computational models to predict chemical shifts .

Advanced: What strategies optimize yield in the final alkylation step of this benzamide derivative?

Yield optimization requires:

- Screening polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Controlled stoichiometry (1.2–1.5 equivalents of propylating agent) to minimize di-alkylation.

- Catalytic phase-transfer agents (e.g., TBAB) for heterogeneous reactions.

- Real-time monitoring via in-situ FTIR to track propyl group incorporation .

Basic: What biological screening models are suitable for preliminary activity assessment?

In vitro assays include:

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.

- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay).

- Molecular docking to predict binding affinity to receptors like GPCRs, leveraging the allyloxy group’s potential π-π interactions .

Advanced: How do structural modifications (e.g., allyloxy vs. methoxy substituents) impact bioactivity?

Comparative studies using isosteric analogs reveal:

- Allyloxy groups enhance membrane permeability due to increased lipophilicity (logP).

- Steric effects from dipropyl groups may reduce binding to shallow enzyme pockets.

- Methoxy substitutions show lower metabolic stability in hepatic microsome assays .

Basic: What safety protocols are critical during large-scale synthesis?

Hazard mitigation includes:

- Risk assessments for reagents (e.g., alkyl halides, coupling agents) per Prudent Practices in the Laboratory.

- Ventilated enclosures for volatile intermediates.

- PPE: OV/AG-P3 respirators and nitrile gloves, especially when handling mutagenic anomeric amide byproducts .

Advanced: How can conflicting crystallographic data (e.g., twinning) be addressed during structure refinement?

For twinned crystals:

- Use SHELXL’s TWIN/BASF commands to model twin domains.

- High-resolution data (≤1.0 Å) improves electron density maps.

- Validation tools like PLATON or RID detect missed symmetry elements .

Basic: What analytical techniques differentiate this compound from structurally similar benzamides?

Key discriminators include:

- LC-MS/MS fragmentation patterns (e.g., allyloxy group loss at m/z 123).

- Differential scanning calorimetry (DSC) to compare melting points and decomposition profiles.

- ¹⁹F NMR (if trifluoromethyl analogs are synthesized) .

Advanced: How does solvent polarity influence the compound’s stability during long-term storage?

Accelerated stability studies (ICH Q1A guidelines) show:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.